3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, bis(2-(methyl(phenylmethyl)amino)ethyl) ester
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, bis(2-(methyl(phenylmethyl)amino)ethyl) ester is a dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nifedipine and nimodipine. Its core structure consists of a 1,4-dihydropyridine ring substituted with two methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and two ester groups at positions 3 and 3.
This compound is synthesized via the Hantzsch reaction, a method widely used for DHP derivatives. Evidence suggests that modifications in β-dicarbonyl ester components during synthesis can lead to structural analogs with varied biological activities .
特性
IUPAC Name |
bis[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-25-31(34(40)44-20-18-37(3)23-27-12-7-5-8-13-27)33(29-16-11-17-30(22-29)39(42)43)32(26(2)36-25)35(41)45-21-19-38(4)24-28-14-9-6-10-15-28/h5-17,22,33,36H,18-21,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBJKKZJRFYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222006 | |
| Record name | XE 820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71791-90-7 | |
| Record name | XE 820 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071791907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XE 820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis[2-[methyl(phenylmethyl)amino]ethyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJF4EY9GVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, bis(2-(methyl(phenylmethyl)amino)ethyl) ester, commonly referred to as a derivative of 1,4-dihydropyridine (DHP), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is part of a broader class of DHPs known for their redox properties and potential therapeutic applications.
- Molecular Formula : C19H23N2O4
- Molecular Weight : 329.4 g/mol
- CAS Number : 1165-06-6
- Density : 1.122 g/cm³
- Boiling Point : 449.6ºC at 760 mmHg
- Flash Point : 225.7ºC
1,4-Dihydropyridines like this compound are known to act primarily as calcium channel blockers and exhibit antioxidant properties. They can modulate oxidative stress and influence cellular redox states by donating hydrogen atoms, thus acting as antioxidants in various biological systems. The presence of nitrophenyl groups may enhance these properties through additional electron-withdrawing effects, which can stabilize radical intermediates formed during oxidative processes .
Antioxidant Activity
Research indicates that DHP derivatives possess significant antioxidant activity (AOA). For instance, studies have shown that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro at concentrations higher than 100 µM . The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the DHP structure, which helps in scavenging free radicals.
Calcium Channel Modulation
DHPs are well-known for their role in modulating calcium ion channels. This activity is crucial in cardiovascular health, where they help manage blood pressure by relaxing vascular smooth muscle . The specific compound under discussion may exhibit similar effects due to its structural similarities with other known DHPs.
Neuroprotective Effects
Some studies suggest that DHP derivatives can exert neuroprotective effects by reducing oxidative stress in neuronal cells. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders . The ability to regenerate NADH through metabolic pathways further supports their potential in neuroprotection.
Case Studies and Research Findings
科学的研究の応用
Pharmacological Uses
-
Calcium Channel Blocker :
- The compound is structurally related to dihydropyridine calcium channel blockers, which are used in the treatment of hypertension and angina. Its mechanism involves inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue.
-
Antioxidant Activity :
- Research indicates that derivatives of pyridinedicarboxylic acid exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for therapeutic applications in conditions associated with oxidative damage.
-
Antitumor Activity :
- Preliminary studies have suggested that this compound may possess antitumor properties. Its ability to interfere with cellular proliferation pathways could be explored for cancer treatment.
Neuroprotective Effects
Studies have shown that certain derivatives of pyridinedicarboxylic acids can provide neuroprotection against excitotoxicity and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Chemistry
The unique structure of 3,5-Pyridinedicarboxylic acid derivatives allows for their use in synthesizing polymers with specific properties. The incorporation of such compounds can enhance thermal stability and mechanical strength in polymer matrices.
Nanotechnology
Research into the use of pyridinedicarboxylic acid derivatives in nanotechnology is ongoing. Their ability to form stable complexes with metal ions opens avenues for developing nanomaterials with applications in catalysis and drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study 2 | Antitumor Activity | In vitro studies showed reduced proliferation of cancer cell lines when treated with the compound. |
| Study 3 | Neuroprotection | Exhibited protective effects against glutamate-induced toxicity in neuronal cultures. |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to the dihydropyridine class, which includes clinically significant drugs like nifedipine , nimodipine , and nicardipine . Key structural and functional differences are outlined below:
Key Differences in Pharmacokinetics and Metabolism
- Ester Substituents: The target compound’s bis(2-(methyl(benzyl)amino)ethyl) esters introduce tertiary amine groups, which may enhance water solubility and alter interactions with efflux transporters (e.g., ABCB1) compared to nifedipine’s simple dimethyl esters . Nimodipine’s methoxyethyl/isopropyl esters increase lipophilicity, favoring CNS penetration, whereas the target’s polar aminoethyl groups might limit this .
Metabolic Pathways :
Receptor Interactions :
- The 3-nitrophenyl group (shared with nimodipine) may confer greater vascular selectivity compared to nifedipine’s 2-nitrophenyl substituent .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity (>95%) be ensured?
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, typically synthesized via the Hantzsch reaction. Modifications involve substituting the phenyl ring (3-nitrophenyl) and ester groups. Key steps include:
- Condensation : Reacting ammonium acetate, β-keto esters, and substituted benzaldehyde derivatives under reflux in ethanol or acetic acid .
- Esterification : Introducing the bis(2-(methyl(phenylmethyl)amino)ethyl) ester groups requires controlled reaction conditions (e.g., DCC/DMAP coupling) to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization be optimized using spectroscopic and crystallographic methods?
- NMR : Use - and -NMR in CDCl₃ to confirm the dihydropyridine core, ester substituents, and nitro group. Key signals: 1,4-DHP protons (δ 4.8–5.2 ppm), aromatic protons (δ 7.5–8.5 ppm), and ester carbonyls (δ 165–170 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/methanol). Analyze the boat conformation of the 1,4-DHP ring and steric effects from the bis(amino)ethyl ester groups .
Q. What are the critical stability considerations for this compound under experimental storage?
- Light Sensitivity : The nitro group and 1,4-DHP core are prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .
- Hydrolysis Risk : Ester groups may hydrolyze in aqueous media. Use anhydrous solvents (e.g., DMF, DMSO) for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., 3-nitrophenyl vs. 2-nitrophenyl substituents) influence calcium channel blocking activity?
- Pharmacophore Analysis : The 3-nitrophenyl group enhances selectivity for L-type calcium channels compared to 2-nitrophenyl derivatives (e.g., nifedipine). This is attributed to improved binding to hydrophobic pockets in the channel’s α₁-subunit .
- Ester Group Impact : The bis(2-(methyl(phenylmethyl)amino)ethyl) ester increases lipophilicity (logP >4), enhancing membrane permeability but potentially reducing aqueous solubility. Compare with methyl/ethyl esters using in vitro vasodilation assays (isolated rat aorta) .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes?
- Reaction Path Optimization : Use density functional theory (DFT) to model the Hantzsch reaction mechanism, focusing on transition states and substituent effects on reaction yields .
- Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to predict interactions with calcium channel domains. Validate with mutagenesis data (e.g., Phe1146 and Tyr1150 residues in Cav1.2) .
Q. How to resolve contradictions in pharmacological data across analogs (e.g., conflicting IC₅₀ values)?
- Assay Variability : Standardize protocols for patch-clamp electrophysiology (e.g., holding potential, buffer composition) to minimize discrepancies.
- Metabolic Stability : Test cytochrome P450 (CYP3A4) metabolism using liver microsomes. The aminoethyl ester groups may alter oxidation rates compared to simpler esters .
Q. What strategies improve enantiomeric purity for chiral analogs?
- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) or enzymatic resolution (lipases in organic media) .
- Asymmetric Synthesis : Apply organocatalysts (e.g., L-proline) during the Hantzsch reaction to induce axial chirality in the 1,4-DHP ring .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
